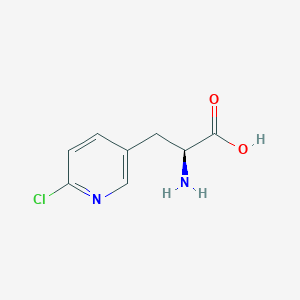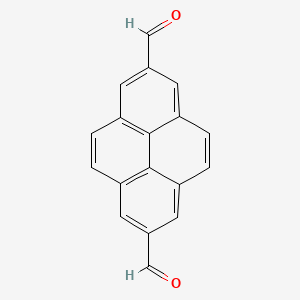
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is a chiral amino acid derivative with a phenolic hydroxyl group and a methoxy group on the aromatic ring. This compound is of interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and glycine. The reaction typically proceeds through a Strecker synthesis, where the aldehyde is first converted to an imine, followed by cyanation and hydrolysis to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine intermediate in its synthesis can be reduced to form the amino acid.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amino acid product.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form ionic interactions with enzymes and receptors. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid:
4-hydroxy-3-methoxyphenylacetic acid: Lacks the amino group but shares the phenolic and methoxy substituents.
Uniqueness
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
FHICNDDORUKGPD-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](C(=O)O)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


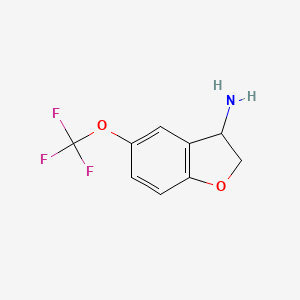


![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
![rel-4-((2R,3S,4S,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-4-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-methoxyphenol](/img/structure/B13039220.png)
![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)
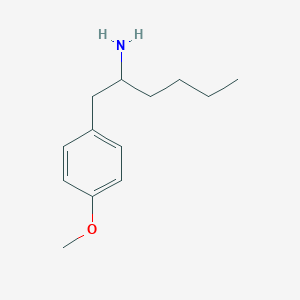
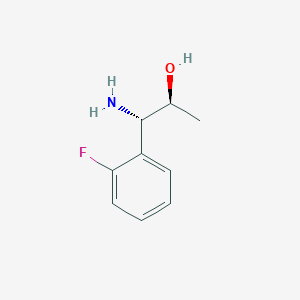
![Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13039248.png)

![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)
